molecular formula C20H16O B14378581 9H-Fluorene, 9-(phenylmethoxy)- CAS No. 88655-94-1

9H-Fluorene, 9-(phenylmethoxy)-

Cat. No.: B14378581
CAS No.: 88655-94-1
M. Wt: 272.3 g/mol
InChI Key: FISGUTARJIHQDS-UHFFFAOYSA-N
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Description

9H-Fluorene, 9-(phenylmethoxy)- is a chemical compound with the molecular formula C20H16O. It is a derivative of fluorene, where a phenylmethoxy group is attached to the ninth position of the fluorene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 9-(phenylmethoxy)- typically involves the reaction of fluorene with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 9H-Fluorene, 9-(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene, 9-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9H-Fluorene, 9-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its lipophilicity allows it to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

88655-94-1

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

9-phenylmethoxy-9H-fluorene

InChI

InChI=1S/C20H16O/c1-2-8-15(9-3-1)14-21-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2

InChI Key

FISGUTARJIHQDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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